![molecular formula C16H16F2O3 B14515282 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol CAS No. 62575-22-8](/img/structure/B14515282.png)
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol is an organic compound that features a butane-1,3-diol backbone with a phenyl group substituted at the 3-position The phenyl group is further substituted with a 2,4-difluorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,4-difluorophenoxybenzene intermediate, which can be synthesized through a nucleophilic aromatic substitution reaction. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with butane-1,3-diol to yield the final product. The reaction conditions often involve the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,3-diol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids, while reduction can produce diols or alkanes. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups.
科学的研究の応用
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The presence of the 2,4-difluorophenoxy group can enhance its binding affinity and specificity towards these targets, leading to distinct biological effects.
類似化合物との比較
Similar Compounds
3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol: Similar structure but with chlorine atoms instead of fluorine.
3-[4-(2,4-Dimethoxyphenoxy)phenyl]butane-1,3-diol: Similar structure but with methoxy groups instead of fluorine.
3-[4-(2,4-Dinitrophenoxy)phenyl]butane-1,3-diol: Similar structure but with nitro groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. These properties can enhance its performance in various applications, making it a valuable compound for research and development.
特性
CAS番号 |
62575-22-8 |
|---|---|
分子式 |
C16H16F2O3 |
分子量 |
294.29 g/mol |
IUPAC名 |
3-[4-(2,4-difluorophenoxy)phenyl]butane-1,3-diol |
InChI |
InChI=1S/C16H16F2O3/c1-16(20,8-9-19)11-2-5-13(6-3-11)21-15-7-4-12(17)10-14(15)18/h2-7,10,19-20H,8-9H2,1H3 |
InChIキー |
RIWZRKVKIIDTKY-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


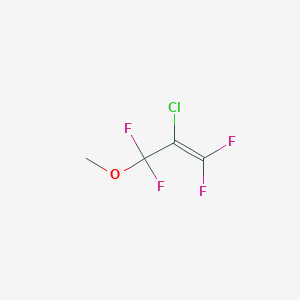
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
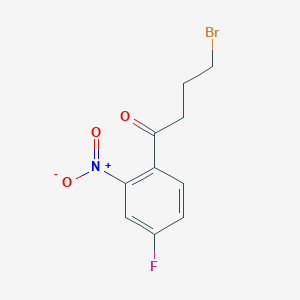

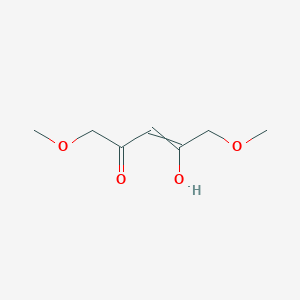
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)
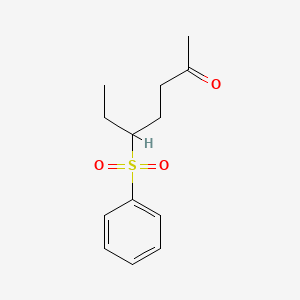
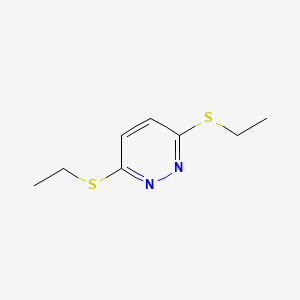
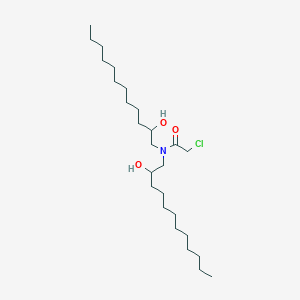
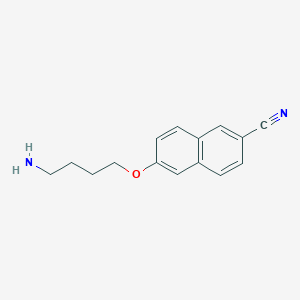
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

